![molecular formula C8H8ClFO B1585929 4-Chloro-3-fluorophenetole CAS No. 289039-33-4](/img/structure/B1585929.png)
4-Chloro-3-fluorophenetole
Overview
Description
4-Chloro-3-fluorophenetole is a chemical compound with the molecular formula C8H8ClFO and a molecular weight of 174.6 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-fluorophenetole consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom .Physical And Chemical Properties Analysis
4-Chloro-3-fluorophenetole has a molecular weight of 174.6 . The boiling point is predicted to be 198ºC .Scientific Research Applications
I have conducted a search for the scientific research applications of “4-Chloro-3-fluorophenetole”, but unfortunately, there is limited information available on specific applications for this compound.
Pharmaceutical Research
Compounds like “4-Chloro-3-fluorophenetole” may be used in the synthesis of various pharmaceuticals, particularly in the development of analgesic drugs as suggested by a study on related compounds .
Chemical Biology
Fluorescent probes derived from similar compounds are often used in chemical biology for imaging and diagnostic purposes .
Environmental Science
Derivatives of chlorophenols, which may include compounds like “4-Chloro-3-fluorophenetole”, can be used in the analysis and quantification of environmental contaminants .
Analytical Chemistry
In analytical chemistry, such compounds could be used as derivatization agents to enhance detection and measurement of various analytes .
Safety and Hazards
The safety data sheet for 4-Chloro-3-fluorophenetole suggests that it may cause skin and eye irritation and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . In case of exposure, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately .
properties
IUPAC Name |
1-chloro-4-ethoxy-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOPKBHSDDSVFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378658 | |
Record name | 4-Chloro-3-fluorophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluorophenetole | |
CAS RN |
289039-33-4 | |
Record name | 1-Chloro-4-ethoxy-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289039-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-fluorophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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